molecular formula C4H9ClO B1353814 2-(Chloromethoxy)propane CAS No. 3587-58-4

2-(Chloromethoxy)propane

Cat. No. B1353814
CAS RN: 3587-58-4
M. Wt: 108.57 g/mol
InChI Key: GSGPUGZLDGHFDO-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)propane, also known as Chloromethyl Iso-Propyl Ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethoxy)propane consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for the compound is 1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(Chloromethoxy)propane has a density of 1.0±0.1 g/cm3, a boiling point of 86.5±13.0 °C at 760 mmHg, and a vapor pressure of 74.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 31.3±3.0 kJ/mol and a flash point of 21.4±15.2 °C . The compound has a molar refractivity of 27.1±0.3 cm3 .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-(Chloromethoxy)propane . For more detailed information, it would be beneficial to conduct a literature search in scientific databases.

Scientific Research Applications

Propane Selective Oxidation

A study by Bravo-Suárez et al. (2008) investigated the selective oxidation of propane to acetone and 2-propanol with H2 and O2 on Au/TS-1. This process involved a kinetic and spectroscopic analysis, revealing significant insights into the oxidation process and its efficiency (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).

Polymer Synthesis

Research by Abid, Gharbi, and Gandini (2004) explored the use of 2,2′- Bis (5-chloroformyl 2-furyl) propane with various aromatic diamines for the synthesis and characterization of furanic-aromatic polyamides. This research significantly contributes to the field of polymer chemistry, focusing on the properties and potential applications of these polyamides (Abid, Gharbi, & Gandini, 2004).

Catalysis in Propane Aromatization

Buckles and Hutchings (1996) investigated the aromatization of propane using Ga2O3, H-ZSM-5, and physical mixtures of Ga2O3/H-ZSM-5 as catalysts. Their research included the use of 2-chloro-propane as a model reactant, providing valuable insights into the activation of propane and its transformation into valuable chemicals (Buckles & Hutchings, 1996).

Propane Oxidation Activities

The study by Hubbard et al. (1993) focused on propane oxidation as a model reaction to examine the effects of platinum concentration, support material, and catalyst sulfation. This research provides a comprehensive understanding of the factors influencing propane oxidation, an essential reaction in various industrial processes (Hubbard, Otto, Gandhi, & Ng, 1993).

Dehydrogenation Studies

Hu et al. (2015) reported the synthesis, characterization, and performance of single-site Co2+ ions supported on silica for gas-phase propane dehydrogenation. This study contributes to the understanding of the catalytic processes involved in propane dehydrogenation, a critical reaction in the chemical industry (Hu, Getsoian, Schweitzer, Das, Kim, Niklas, Poluektov, Curtiss, Stair, Miller, & Hock, 2015).

properties

IUPAC Name

2-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGPUGZLDGHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498019
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethoxy)propane

CAS RN

3587-58-4
Record name 2-(Chloromethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethoxy)propane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
C Bieniarz, C Behme, K Ramakrishna - Journal of Fluorine Chemistry, 2000 - Elsevier
We report a new, high yield, single vessel synthesis of the general anesthetic sevoflurane. The new synthesis consists of a two-stage fluoromethylation of hexafluoroisopropanol. In the …
Number of citations: 20 www.sciencedirect.com
K Ramakrishna, C Behme, RM Schure… - … Process Research & …, 2000 - ACS Publications
A novel method for the synthesis of 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (sevoflurane) is described. Starting from commercially available 1,1,1,3,3,3-hexafluoro-2-propanol (…
Number of citations: 16 pubs.acs.org
A Moghimi, M Vojdani, AR Banan… - Iranian Journal of …, 2015 - ncbi.nlm.nih.gov
Improvements in the two-step synthesis of 1, 1, 1, 3, 3, 3-hexafluoro-2-(fluoromehoxy) propane (Sevoflurane) that result in the product cost reduction, safety level enhancement and …
Number of citations: 2 www.ncbi.nlm.nih.gov
J Boryski - Synthesis, 1999 - thieme-connect.com
The potent and selective antiviral drug ganciclovir (6) has been synthesized in two steps via transpurination of fully acetylated guanosine (1) in the presence of 1, 3-diacetoxy-2-(…
Number of citations: 18 www.thieme-connect.com
M Grote, B Noll, S Noll - Radiochimica Acta, 2005 - degruyter.com
… The reaction route started with the condensation of 1,3-dibenzyloxy-2-chloromethoxy-propane with the adequate pyrimidine base; treatment with palladium oxide in cyclohexene …
Number of citations: 5 www.degruyter.com
LL Gundersen, KE Malterud, AH Negussie… - Bioorganic & medicinal …, 2003 - Elsevier
15-Lipoxygenase (15-LO) has been implicated in oxidation of low-density lipoproteins (LDL) and this enzyme may be involved in the development of atherosclerosis. We have …
Number of citations: 105 www.sciencedirect.com
SZ Janicki, JM Fairgrieve, PA Petillo - The Journal of Organic …, 1998 - ACS Publications
The facile, high-yielding, yet general synthesis of electrophilic chloroacetone equivalents 11a−f is described. The enol ethers are assembled in three steps starting with trichloride 29 in …
Number of citations: 16 pubs.acs.org
S Korunda, S Kristafor, M Cetina… - Current organic …, 2013 - ingentaconnect.com
… On the contrary to this, introduction of ganciclovir-like side chain in 15 with 1,3-dibenzyloxy-2-chloromethoxypropane [21] underwent in a regiospecific manner and gained exclusively N-…
Number of citations: 9 www.ingentaconnect.com
AA Al-Badr, TDS Ajarim - Profiles of Drug Substances, Excipients and …, 2018 - Elsevier
… The potassium salt of compound 1 was prepared by using potassium hydroxide in dimethylformamide followed by the addition of 1,3-dibenzyloxy-2-chloromethoxy propane 2 as an …
Number of citations: 31 www.sciencedirect.com
A Moghimi, HR Khavassi, AH Benvidi… - Journal of the Iranian …, 2011 - Springer
Synthesis of two salts involving CH 2 O spacer between the imidazole nitrogen and hexafluoroisopropyl group in the fluorous imidazolium cations is reported. Such an insertion would …
Number of citations: 1 link.springer.com

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